11-O-Methylpseurotin A

Chemical Genetics Synthetic Lethality Fungal Biology

11-O-Methylpseurotin A (CAS 956904-34-0) is a mutant-selective tool compound for cytokinesis research in hof1Δ S. cerevisiae. The 11-O-methyl substitution confers narrow phenotypic selectivity; it is inactive in antiseizure models where close analogs show efficacy. Do not substitute with other pseurotins—functional equivalence is not supported. Confirm Hof1 deletion before use; wild-type strains show no phenotype. For R&D use only.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
Cat. No. B8101598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+/t14-,15-,19+,21?,22+/m0/s1
InChIKeySLYDIPAXCVVRNY-FGTQFNLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-O-Methylpseurotin A: Baseline Overview and Structural Identity


11-O-Methylpseurotin A (CAS 956904-34-0) is a hybrid polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) fungal secondary metabolite belonging to the pseurotin family [1]. First isolated from a marine-derived Aspergillus fumigatus in 2007, its structure features a heterospirocyclic γ-lactam core with a distinctive 11-O-methyl substitution on the side chain [1]. The compound has a molecular formula of C23H27NO8 and a molecular weight of 445.46 Da [2]. Its absolute configuration was elucidated via 1D/2D NMR, HRESIMS, optical rotation, J-based analysis, and biosynthetic parallels [1].

Why 11-O-Methylpseurotin A Cannot Be Substituted with Generic Pseurotin Analogs


Substitution among pseurotin family members is not scientifically justified due to divergent and often opposing biological profiles arising from subtle structural modifications [1]. While the parent compound pseurotin A exhibits broad activity including chitin synthase inhibition (IC50 81 μM) [2] and IgE suppression [3], the 11-O-methylated derivative demonstrates a narrow, mutant-selective phenotype in yeast [1]. Conversely, other close analogs such as pseurotin A2 and azaspirofuran A show prominent antiseizure activity in zebrafish and mouse models, whereas 11-O-Methylpseurotin A is completely inactive in the same assay [4]. The methyl group at the C-11 position is therefore not merely a passive structural variation but a critical determinant of target engagement and phenotypic selectivity. Assuming functional equivalence across the pseurotin class risks experimental failure, wasted procurement, and invalid conclusions.

11-O-Methylpseurotin A: Quantitative Comparative Evidence for Scientific Selection


Selective Lethality in Yeast: 11-O-Methylpseurotin A vs. Pseurotin A

11-O-Methylpseurotin A demonstrates a unique synthetic lethal interaction with the Hof1 deletion strain of Saccharomyces cerevisiae, a phenotype not observed with the parent compound pseurotin A [1]. In a yeast halo assay, 11-O-Methylpseurotin A produced a clear zone of growth inhibition exclusively against the hof1Δ mutant, while wild-type yeast and other cell cycle mutants remained unaffected. In contrast, pseurotin A (co-isolated from the same A. fumigatus extract) was completely inactive against all tested strains, including the Hof1 deletion strain [1]. This selectivity provides a genetically defined tool for probing cytokinesis pathways.

Chemical Genetics Synthetic Lethality Fungal Biology

Antiseizure Activity Profile: 11-O-Methylpseurotin A vs. Pseurotin A2 and Azaspirofuran A

In a comparative antiseizure screening of seven heterospirocyclic γ-lactams from A. fumigatus, 11-O-Methylpseurotin A was among the inactive analogs, while pseurotin A2 and azaspirofuran A were identified as hits with dose-dependent seizure reduction in zebrafish and mouse models [1]. The lack of activity of 11-O-Methylpseurotin A in the pentylenetetrazole (PTZ)-induced seizure assay contrasts sharply with the efficacy of its close structural relatives, underscoring the divergent pharmacology within this compound class.

Epilepsy Research Zebrafish Model Natural Product Screening

Chitin Synthase Inhibition: Class-Level Inference for 11-O-Methylpseurotin A

The pseurotin family is characterized by chitin synthase inhibitory activity, with pseurotin A exhibiting an IC50 of 81 μM against the solubilized enzyme [1]. 8-O-Demethylpseurotin A, lacking a methyl group at a different position, shows reduced activity (IC50 192 μM), indicating that methylation patterns influence potency [1]. While 11-O-Methylpseurotin A has not been directly tested in this assay, its 11-O-methyl substitution represents a distinct methylation pattern that may confer a unique inhibition profile compared to both pseurotin A and 8-O-demethylpseurotin A.

Antifungal Research Enzyme Inhibition Cell Wall Biosynthesis

IgE Inhibition: 11-O-Methylpseurotin A vs. 10-Deoxypseurotin A (Class-Level SAR)

Structure-activity relationship studies within the pseurotin class reveal that 10-deoxypseurotin A potently inhibits IgE production with an IC50 of 0.066 μM [1]. Other analogs, including pseurotin A itself, show varying degrees of activity in this assay [1]. The 11-O-methyl modification of 11-O-Methylpseurotin A represents a distinct structural alteration that has not been evaluated in the IgE inhibition model. Given the steep SAR observed (e.g., removal of the 10-oxygen dramatically enhances potency), the 11-O-methyl substitution may confer a unique immunomodulatory profile distinct from both 10-deoxypseurotin A and the parent pseurotin A.

Immunology Allergy IgE Production

Validated and Potential Application Scenarios for 11-O-Methylpseurotin A Based on Comparative Evidence


Chemical Genetic Probing of Cytokinesis and Synthetic Lethality in Yeast

11-O-Methylpseurotin A is uniquely suited as a tool compound for studying cytokinesis pathways in Saccharomyces cerevisiae harboring a Hof1 deletion [1]. Its selective lethality against the hof1Δ mutant, but not wild-type or other cell cycle mutants, enables precise interrogation of synthetic lethal interactions and the functional role of Hof1p in cell division. Researchers should utilize this compound exclusively in yeast strains with confirmed Hof1 deletion; any other genetic background will yield no observable phenotype [1].

Exclusion of Antiseizure Activity in Pseurotin SAR Studies

Based on direct comparative evidence, 11-O-Methylpseurotin A should be explicitly excluded from antiseizure or epilepsy research programs [1]. Its complete lack of activity in both zebrafish and mouse seizure models, while close analogs pseurotin A2 and azaspirofuran A show robust efficacy, makes it a negative control compound for SAR studies aiming to define the minimal pharmacophore for antiseizure activity within the pseurotin class [1].

Investigation of Chitin Synthase Inhibition with Distinct Methylation Pattern

The pseurotin family displays variable chitin synthase inhibition depending on methylation status (e.g., pseurotin A IC50 81 μM vs. 8-O-demethylpseurotin A IC50 192 μM) [1]. 11-O-Methylpseurotin A, bearing a unique 11-O-methyl group, represents an uncharacterized methylation pattern that may yield a distinct potency or selectivity profile. Researchers investigating antifungal mechanisms or chitin synthase structure-function relationships may consider 11-O-Methylpseurotin A for comparative testing alongside pseurotin A and 8-O-demethylpseurotin A [1].

Exploration of Immunomodulatory SAR in IgE Pathways

The steep SAR observed in pseurotin IgE inhibition (10-deoxypseurotin A IC50 0.066 μM vs. pseurotin A) highlights the sensitivity of biological activity to minor structural modifications [1]. 11-O-Methylpseurotin A, with its distinct 11-O-methyl substitution, may exhibit a novel immunomodulatory profile distinct from known analogs. It can serve as a structurally defined probe for dissecting the molecular determinants of IgE suppression in allergic disease models [1].

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